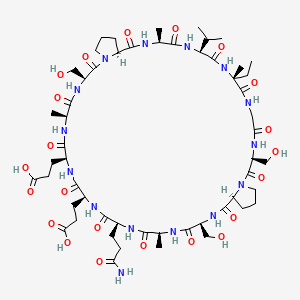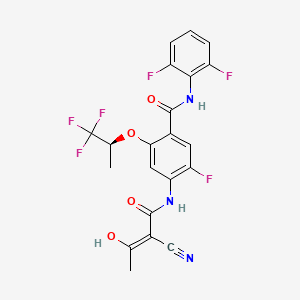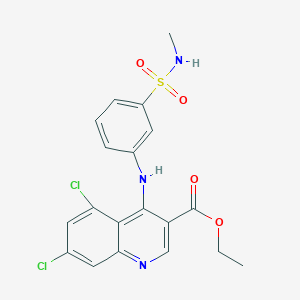
Aurora kinase inhibitor-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aurora kinase inhibitor-9 is a small molecule inhibitor targeting the Aurora kinase family, which includes Aurora A, Aurora B, and Aurora C. These kinases are serine/threonine kinases that play crucial roles in cell division by regulating various processes during mitosis, such as centrosome maturation, chromosome alignment, and cytokinesis . This compound has shown potential in cancer therapy due to its ability to inhibit the activity of these kinases, thereby preventing the proliferation of cancer cells .
Preparation Methods
The synthesis of Aurora kinase inhibitor-9 involves several steps, including the formation of key intermediates and their subsequent reactions to form the final product. One common synthetic route involves the use of Vilsmeier-Haack reagent to form pyrazole derivatives, which are then further modified to obtain the desired inhibitor . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) under controlled temperatures . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
Aurora kinase inhibitor-9 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used to reduce specific functional groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Aurora kinase inhibitor-9 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of Aurora kinases and their role in cell division.
Biology: Researchers use it to investigate the cellular processes regulated by Aurora kinases, such as mitosis and cytokinesis.
Mechanism of Action
Aurora kinase inhibitor-9 exerts its effects by binding to the ATP-binding pocket of Aurora kinases, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of key substrates involved in mitosis, leading to cell cycle arrest and apoptosis of cancer cells . The molecular targets of this compound include Aurora A, Aurora B, and Aurora C, each of which plays distinct roles in cell division .
Comparison with Similar Compounds
Aurora kinase inhibitor-9 can be compared with other similar compounds, such as:
VX-680 (Tozasertib): A pan-Aurora kinase inhibitor that targets all three Aurora kinases (A, B, and C) with high potency.
AZD1152-HQPA: A selective inhibitor of Aurora B kinase, known for its effectiveness in inhibiting mitosis and inducing apoptosis in cancer cells.
This compound is unique due to its balanced inhibition of all three Aurora kinases, making it a versatile tool for studying the roles of these kinases in cell division and cancer .
Properties
Molecular Formula |
C19H17Cl2N3O4S |
|---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
ethyl 5,7-dichloro-4-[3-(methylsulfamoyl)anilino]quinoline-3-carboxylate |
InChI |
InChI=1S/C19H17Cl2N3O4S/c1-3-28-19(25)14-10-23-16-8-11(20)7-15(21)17(16)18(14)24-12-5-4-6-13(9-12)29(26,27)22-2/h4-10,22H,3H2,1-2H3,(H,23,24) |
InChI Key |
SWOMTHLQJFJUKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=C(C2=C1NC3=CC(=CC=C3)S(=O)(=O)NC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



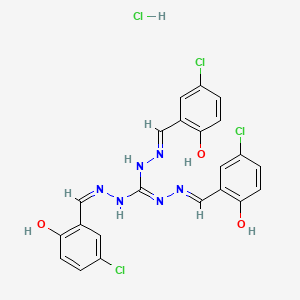
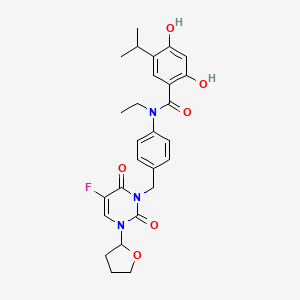
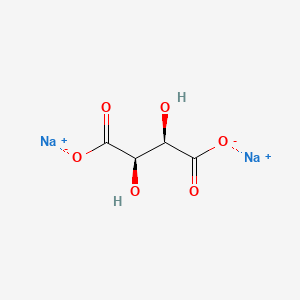
![[MePhe7]-Neurokinin B](/img/structure/B15141839.png)
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-aminopyrimidin-4-one](/img/structure/B15141845.png)
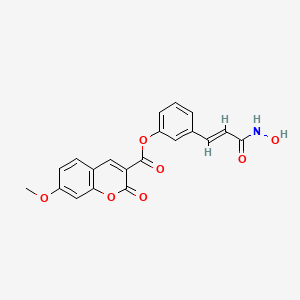
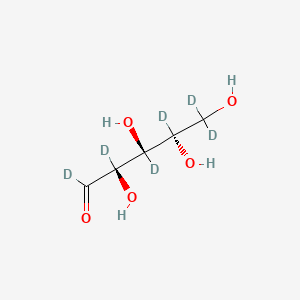
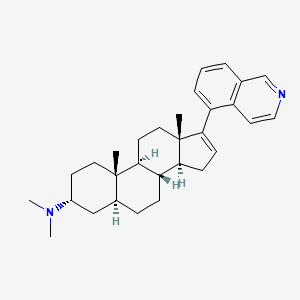
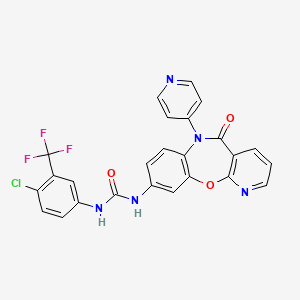
![[2-acetyloxy-4-[(3S)-3-acetyloxy-7-phenylheptyl]phenyl] acetate](/img/structure/B15141860.png)
![(2S)-2-amino-6-[(4-azidophenyl)methoxycarbonylamino]hexanoic acid;hydrochloride](/img/structure/B15141867.png)
